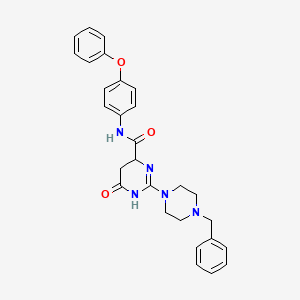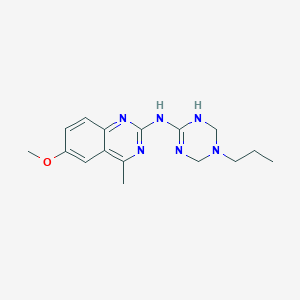![molecular formula C17H10Cl2N2O2S B11182414 N-[(2E,5E)-5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene]-3,4-dichlorobenzamide](/img/structure/B11182414.png)
N-[(2E,5E)-5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene]-3,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DICHLORO-N-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides It features a benzamide core substituted with a thiazole ring and a phenylmethylidene group
Preparation Methods
The synthesis of 3,4-DICHLORO-N-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZAMIDE typically involves the reaction of 3,4-dichlorobenzoyl chloride with an appropriate thiazole derivative under controlled conditions. The reaction is usually carried out in a solvent such as N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) under a nitrogen atmosphere to prevent oxidation . The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Condensation: It can undergo condensation reactions with amines to form amide derivatives.
Common reagents used in these reactions include thionyl chloride, pyridine, and various amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-DICHLORO-N-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets in cells. It is believed to inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved are still under investigation, but it is thought to affect pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar compounds include other dichlorobenzamide derivatives such as:
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2,6-Dichloro-N-(4-chlorophenyl)benzamide
Compared to these compounds, 3,4-DICHLORO-N-[(5E)-4-OXO-5-(PHENYLMETHYLIDENE)-4,5-DIHYDRO-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to the presence of the thiazole ring and phenylmethylidene group, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H10Cl2N2O2S |
|---|---|
Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-[(5E)-5-benzylidene-4-oxo-1,3-thiazolidin-2-ylidene]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H10Cl2N2O2S/c18-12-7-6-11(9-13(12)19)15(22)20-17-21-16(23)14(24-17)8-10-4-2-1-3-5-10/h1-9H,(H,20,21,22,23)/b14-8+ |
InChI Key |
VFQBPNPRYTYELO-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC(=O)C3=CC(=C(C=C3)Cl)Cl)S2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=NC(=O)C3=CC(=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide](/img/structure/B11182331.png)
![2-{[4-Chloro-2-(phenylcarbonyl)phenyl]amino}-2-oxoethyl cyclohexyl(methyl)carbamodithioate](/img/structure/B11182333.png)
![N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11182337.png)
![5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11182341.png)
![5-(4-bromobenzyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11182348.png)
![3-[(4-Methoxyphenyl)carbamoyl]-3-methyl-2-[(4-methylphenyl)methyl]propanoic acid](/img/structure/B11182352.png)
![9-(3,5-difluorophenyl)-2-methyl-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11182354.png)
![2-[1-(3-Bromobenzoyl)piperidin-4-YL]-2-[(4-methylphenyl)formamido]-N-propylacetamide](/img/structure/B11182358.png)

![N-(4-ethylphenyl)-2-[(2-phenoxyethyl)sulfanyl]benzamide](/img/structure/B11182366.png)
![3-bromo-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide](/img/structure/B11182391.png)

![7-benzyl-1-(4-fluorophenyl)-8-methyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11182406.png)

